(R)-1-[7-(3,5-Dichlorophenyl)-5-methyl-6-oxo-5-(4-pyrimidin-5-yl-benzyl)-6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-sulfonyl]piperidin-4-carboxylic acid amide belongs to a class of pyrazole and triazole compounds investigated for their potential as KSP inhibitors []. These compounds are of interest for their therapeutic potential in treating inflammatory diseases due to the role of KSP in regulating the lymphocyte function-associated antigen-1 (LFA-1) []. While the exact source of this particular compound is not explicitly mentioned, it's likely synthesized in a laboratory setting given its specific structural complexity.
The synthesis of (R)-1-[7-(3,5-Dichlorophenyl)-5-methyl-6-oxo-5-(4-pyrimidin-5-yl-benzyl)-6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-sulfonyl]piperidin-4-carboxylic acid amide involves a multi-step process utilizing a carbon-14 labeled precursor [].
This synthesis yielded the compound in 67% radiochemical yield with a specific activity of 1.95 GBq/mmol [].
While the precise mechanism of action for this specific compound is not detailed in the abstracts, its classification as a KSP inhibitor suggests it likely interferes with the kinase activity of KSP [, ]. This interference could involve competitive binding to the ATP binding site of KSP, allosteric modulation of the enzyme, or disruption of protein-protein interactions necessary for KSP function. Understanding the detailed mechanism would require further experimental investigations.
Based on the provided research, the primary application for (R)-1-[7-(3,5-Dichlorophenyl)-5-methyl-6-oxo-5-(4-pyrimidin-5-yl-benzyl)-6,7-dihydro-5H-imidazo[1,2-a]imidazole-3-sulfonyl]piperidin-4-carboxylic acid amide and its analogs lies in scientific research exploring KSP as a therapeutic target [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: